molecular formula C11H7NO5 B14573303 4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid CAS No. 61707-77-5

4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid

Cat. No.: B14573303
CAS No.: 61707-77-5
M. Wt: 233.18 g/mol
InChI Key: OEJMUGQIHDYSOM-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two carboxylic acid groups and a ketone group on the quinoline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1,4-dihydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives with higher oxidation states.

    Reduction Products: 1,4-dihydroquinoline derivatives.

    Substitution Products: Quinoline derivatives with various functional groups replacing the carboxylic acid groups.

Scientific Research Applications

Chemistry: 4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid is used as an intermediate

Properties

CAS No.

61707-77-5

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

4-oxo-1H-quinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H7NO5/c13-9-5-3-1-2-4-6(5)12-8(11(16)17)7(9)10(14)15/h1-4H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

OEJMUGQIHDYSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)C(=O)O

Origin of Product

United States

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